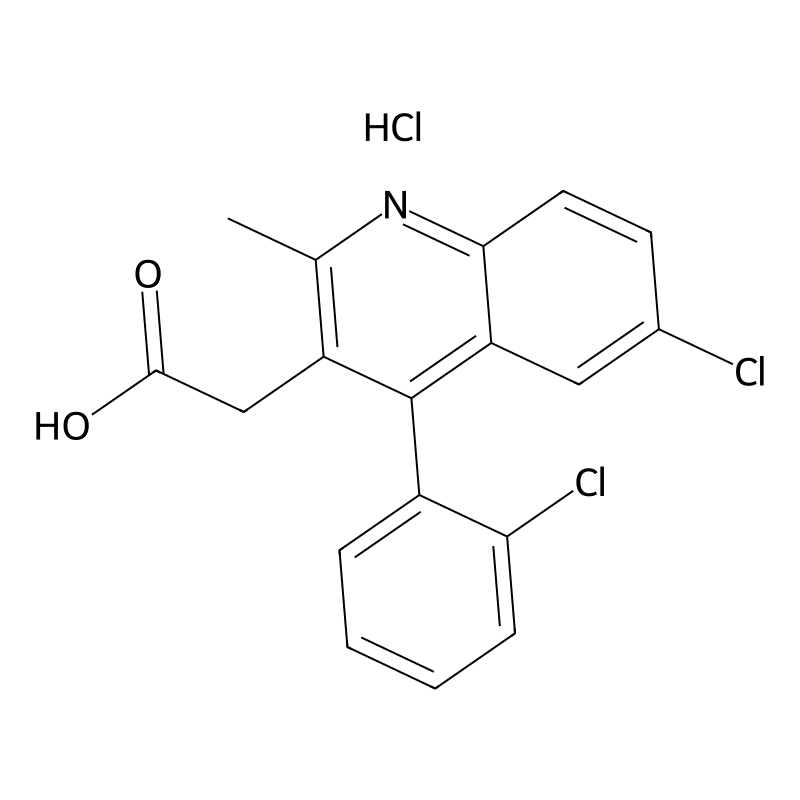

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quinoline Derivatives

2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl belongs to the class of quinoline derivatives. Quinolines are a well-studied group of heterocyclic compounds with diverse biological activities [1]. Research into quinoline derivatives explores their potential as anti-cancer agents, antimicrobials, and drugs targeting the central nervous system [1].

Chlorine Substituents

The presence of two chlorine substituents on the quinoline ring might be of interest for researchers investigating the impact of halogenation on the molecule's properties. Chlorine substitution can influence a molecule's pharmacokinetic profile, meaning how the body absorbs, distributes, metabolizes, and excretes it [2].

Future Research Directions:

While there's no current research directly utilizing 2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl, its structure suggests potential for investigation in the following areas:

Synthesis and Characterization

Studies could focus on developing efficient synthetic routes for 2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl and characterizing its physical and chemical properties.

Biological Activity Screening

In vitro and in vivo assays could be conducted to assess the compound's potential biological activity against various targets, including cancer cells, microbes, or specific enzymes.

Structure-Activity Relationship (SAR) Studies

If biological activity is observed, SAR studies could be performed to understand how structural modifications affect the compound's potency and selectivity.

Please note

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is a synthetic compound that belongs to the quinoline family, characterized by its complex aromatic structure. This compound features a chloro-substituted quinoline ring system, which is known for its diverse biological activities. The presence of both chloro and methyl groups enhances its chemical reactivity and biological potential. The hydrochloride salt form aids in its solubility and stability, making it suitable for various applications in medicinal chemistry.

The chemical behavior of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride can be analyzed through several types of reactions:

- Nucleophilic Substitution: The chloro groups on the quinoline ring can participate in nucleophilic substitution reactions, allowing the introduction of various nucleophiles.

- Acid-Base Reactions: As an acid, it can react with bases to form salts, which can be useful in drug formulation.

- Reduction Reactions: The compound may undergo reduction to yield derivatives with altered biological activities.

These reactions are vital for modifying the compound to enhance its efficacy or selectivity in biological systems.

The biological activity of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been predicted and studied using computational methods such as the Prediction of Activity Spectra for Substances (PASS). It is anticipated to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Quinoline derivatives are often investigated for their potential to modulate inflammatory pathways.

- Anticancer Potential: The unique structural features may allow interaction with cancer cell signaling mechanisms.

The synthesis of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride typically involves multi-step organic reactions:

- Formation of the Quinoline Core: Starting from appropriate aniline derivatives and acetylenes, the quinoline structure can be formed through cyclization reactions.

- Chlorination: Selective chlorination at specific positions on the quinoline ring is achieved using chlorinating agents.

- Acetic Acid Derivation: The introduction of an acetic acid moiety can be accomplished via carboxylation reactions or by direct acylation methods.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt.

These methods ensure that the desired compound is synthesized efficiently while maintaining high purity.

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has several potential applications:

- Pharmaceutical Development: Due to its predicted biological activities, it may serve as a lead compound in drug discovery.

- Research Tool: It can be used in biochemical studies to explore mechanisms of action related to quinoline derivatives.

- Agricultural Chemistry: Its antimicrobial properties could be beneficial in developing new agrochemicals.

Interaction studies involving [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays: To evaluate its efficacy against cell lines or microbial cultures.

- Toxicity Screening: To assess potential adverse effects on human cells or model organisms.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylquinoline | Methyl group on the quinoline ring | Basic scaffold for further modifications |

| 6-Chloroquinoline | Chlorine at position 6 | Enhanced antimicrobial activity |

| 4-Aminoquinoline | Amino group at position 4 | Known for antimalarial properties |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits chelating properties |

The uniqueness of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride lies in its specific arrangement of substituents, which may confer distinct biological activities not observed in these similar compounds.